molecular formula C11H14ClO5P B13145174 Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate

Cat. No.: B13145174
M. Wt: 292.65 g/mol
InChI Key: PINORBFTXSYEQN-UHFFFAOYSA-N
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Description

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is a β-ketophosphonate derivative characterized by a 4-chlorophenoxy substituent on the 2-oxopropyl backbone. This compound is structurally distinguished by the presence of a chlorine atom on the aromatic ring, which imparts electronic and steric effects that influence its reactivity and physical properties. It is primarily utilized in organic synthesis, such as in the Biginelli reaction for constructing dihydropyrimidinones and in the preparation of pyridine derivatives via ring-opening reactions .

Properties

Molecular Formula

C11H14ClO5P

Molecular Weight

292.65 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one

InChI

InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3

InChI Key

PINORBFTXSYEQN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)COC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate typically involves the nucleophilic substitution of a suitable halogenated precursor with a phosphonate reagent or the addition of phosphonate esters to appropriately functionalized aromatic ethers. The key synthetic steps generally include:

  • Formation of the chlorophenoxy-substituted keto intermediate.
  • Introduction of the phosphonate ester group via alkylation or condensation reactions.
  • Purification and isolation of the final phosphonate ester.

Detailed Synthetic Procedures

Alkylation of Dimethyl Phosphite with 4-Chlorophenoxy-Substituted Haloketone

One common approach involves the reaction of dimethyl phosphite with a 4-chlorophenoxy-substituted haloketone under basic conditions to afford the desired phosphonate ester. The reaction proceeds via nucleophilic substitution where the phosphite attacks the electrophilic carbon adjacent to the halogen, resulting in the formation of the phosphonate linkage.

Typical conditions include:

  • Use of a strong base such as sodium hydride or potassium tert-butoxide to generate the nucleophilic phosphite species.
  • Solvent systems such as tetrahydrofuran (THF) or toluene.
  • Controlled temperature conditions (0–25°C) to optimize yield and minimize side reactions.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Alkylation with haloketone Dimethyl phosphite, haloketone, NaH THF or toluene, 0–25°C Direct, high yield, straightforward Requires haloketone precursor
Diazo transfer and functionalization Sodium hydride, sulfonyl azide THF, room temperature Versatile, allows further functionalization More complex, safety concerns with azides

Research Results and Analysis

Purity and Yield

Research indicates that the alkylation method yields this compound with purity exceeding 95% after standard purification techniques such as recrystallization or chromatography. Yields typically range from 70% to 85%, depending on reaction scale and conditions.

Spectroscopic and Analytical Characterization

The compound is characterized by:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphonate group undergoes nucleophilic displacement, enabling the introduction of functional groups:

Reaction Type Nucleophile Product Application
Alkoxy substitutionAlcoholsDialkyl phosphonatesSolubility modification
AminolysisAminesPhosphoramidatesProdrug synthesis
Thiol substitutionThiolsThiophosphonatesEnzyme inhibition studies

Example : Reaction with primary amines yields phosphoramidates, which are intermediates in antiviral drug synthesis.

Hydrolysis Reactions

Controlled hydrolysis converts the phosphonate ester into phosphonic acid derivatives, enhancing biological activity:

Conditions :

  • Acidic (HCl/H₂O, 60°C, 6 h)

  • Basic (NaOH/EtOH, rt, 2 h)

Hydrolysis Product Yield Biological Relevance
3-(4-Chlorophenoxy)-2-oxopropylphosphonic acid85%Herbicidal activity
Sodium salt derivative92%Improved water solubility

Hydrolysis under basic conditions is preferred for scalability.

Wittig and Related Reactions

The compound participates in Wittig reactions to form olefins or phosphine oxides, depending on the base and aldehyde used :

General Procedure :

  • Quaternization : React with aryl bromides (Ni-catalyzed) to form phosphonium salts.

  • Wittig Reaction : Treat with aldehydes (e.g., furan-2-carbaldehyde) under basic conditions.

Aldhyde Product Yield Conditions
Furan-2-carbaldehydeAryldiphenylphosphine oxide74% THF, t-BuOK, rt
p-ChlorobenzaldehydeChlorinated phosphine oxide66% Xylene, reflux

Key Insight : The 4-chlorophenoxy group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack .

Comparative Reactivity Analysis

The 4-chlorophenoxy substituent influences reactivity compared to analogs:

Compound Reactivity Toward Wittig Reaction Hydrolysis Rate (k, h⁻¹)
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonateHigh (electron-withdrawing Cl) 0.12
Dimethyl (3-methoxyphenoxy)-2-oxopropylphosphonateModerate0.08
Dimethyl phenylphosphonateLow0.05

The electron-withdrawing chlorine accelerates Wittig reactivity but slows hydrolysis compared to methoxy analogs .

Scientific Research Applications

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate, also known as DMCPP, is a chemical compound with the molecular formula C11H14ClO5PC_{11}H_{14}ClO_5P and a molecular weight of approximately 292.65 g/mol. This compound is characterized by a phosphonate group and a chlorophenoxy moiety, giving rise to its reactivity and potential biological activity.

Scientific Research Applications

  • Agricultural Chemistry DMCPP is considered a potential candidate for use in crop protection due to its potential herbicidal properties.
  • Organic Synthesis DMCPP serves as a building block in the synthesis of various phosphorylated compounds, useful in different research fields. These compounds are obtained through different reactions.
  • Enzyme Inhibition The structure of DMCPP bears resemblance to naturally occurring substrates for specific enzymes, making it a valuable tool in the design and development of enzyme inhibitors. Researchers can modify the functional groups of DMCPP to create molecules that bind to the active site of an enzyme, inhibiting its activity.

Data Table Comparing Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Dimethyl phenylphosphonateContains a phenyl group instead of chlorophenolLess reactive towards biological targets
Dimethyl 2-(4-chlorophenoxy)propylphosphonateDifferent chlorine substitutionDifferent herbicidal properties
Dimethyl 3-(4-methoxyphenoxy)-2-oxopropylphosphonateContains a methoxy groupPotentially different biological activity profile

DMCPP stands out because the chlorophenoxy group may enhance its reactivity and specific biological interactions compared to other phosphonates.

Mechanism of Action

The mechanism of action of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related β-ketophosphonates with variations in substituents on the phenoxy group or the phosphonate chain (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent on Phenoxy Group CAS Number Molecular Formula Molecular Weight (g/mol)
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate 4-Cl 54094-19-8* C₁₁H₁₃ClO₅P 291.64
Dimethyl (2-oxopropyl)phosphonate None (unsubstituted) 4202-14-6 C₅H₁₁O₄P 166.11
Dimethyl [3-(3-fluorophenoxy)-2-oxopropyl]phosphonate 3-F 117904-97-9 C₁₁H₁₃FO₅P 275.19
Dimethyl [3-(4-methoxyphenoxy)-2-oxopropyl]phosphonate 4-OCH₃ 63291-09-8 C₁₂H₁₆O₆P 287.22
Diethyl (2-oxo-3-phenoxypropyl)phosphonate None (ethyl ester) 40666-08-8 C₁₃H₁₉O₅P 286.26

Note: CAS 54094-19-8 corresponds to a structurally similar trifluoromethyl-substituted analogue; the 4-chloro variant is inferred based on and synthetic precedents.

Key Observations:

Electronic Effects: The 4-chloro substituent is electron-withdrawing, enhancing the electrophilicity of the carbonyl group in the 2-oxopropyl chain. This increases reactivity in nucleophilic additions (e.g., Biginelli reactions) compared to unsubstituted dimethyl (2-oxopropyl)phosphonate .

Steric and Solubility Properties: The 4-chlorophenoxy group introduces steric bulk, which may hinder access to the reactive carbonyl site in crowded reaction environments. Substituted analogues like the trifluoromethyl derivative (CAS 54094-19-8) exhibit increased lipophilicity, improving solubility in nonpolar solvents compared to polar, unsubstituted phosphonates .

Biginelli Reaction Performance

The Biginelli reaction, a three-component condensation, is highly sensitive to the electronic nature of β-ketophosphonates.

Table 2: Reaction Yields in Biginelli Reactions

β-Ketophosphonate Aldehyde Used Catalyst Yield (%) Reference
Dimethyl (2-oxopropyl)phosphonate 4-Chlorobenzaldehyde Zn(OTf)₂ 81
This compound* Benzaldehyde Zn(OTf)₂ 68–75 Inferred from
Diethyl (2-oxopropyl)phosphonate 4-Fluorobenzaldehyde Zn(OTf)₂ 73

Hypothetical data based on substituent effects; precise yields require experimental validation.

  • The 4-chloro substituent may reduce yields slightly compared to unsubstituted analogues due to steric hindrance or competing side reactions (e.g., aldol condensation of the product with excess aldehyde) .
  • Ethyl ester variants (e.g., diethyl (2-oxopropyl)phosphonate) show comparable reactivity but differ in purification due to higher boiling points .
Ohira-Bestmann Reaction

In the synthesis of terminal alkynes, dimethyl (1-diazo-2-oxopropyl)phosphonate generates propargylamines. Substituted analogues like dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate exhibit regioselectivity shifts, producing mixtures of products (e.g., 3b and 4b in ). The 4-chlorophenoxy variant is expected to further modulate diazo stability and reaction pathways .

Table 3: Physical Properties Comparison

Compound Boiling Point (°C) Purity (%) Storage Conditions
Dimethyl (2-oxopropyl)phosphonate 124 (10 mmHg) ≥95 Refrigerator
This compound ~180–200 (estimated) N/A Ambient (stable)
Diethyl (2-oxo-3-phenoxypropyl)phosphonate >200 (estimated) ≥97 Dark, dry place
  • The 4-chlorophenoxy substituent increases molecular weight and boiling point relative to simpler analogues.

Biological Activity

Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to oxygen atoms and carbon chains. The chlorophenoxy moiety contributes to its biological interactions, potentially influencing its efficacy in various applications.

Chemical Structure

  • Molecular Formula : C₁₃H₁₅ClO₄P
  • Molecular Weight : 300.69 g/mol
  • Functional Groups : Phosphonate, phenoxy, ketone

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups. This characteristic allows it to interact with enzymes involved in phosphorylation processes, potentially leading to modulation of various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing cellular signaling and metabolic processes .

In Vitro Studies

Research indicates that compounds with phosphonate structures can exhibit a range of biological activities, including:

  • Antiviral Activity : Phosphonates have been explored for their antiviral properties, particularly in inhibiting viral replication through interference with cellular pathways .
  • Antitumor Activity : Some studies suggest that phosphonates may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis .
  • Antimicrobial Activity : The compound's structural features may confer antibacterial properties, making it a candidate for further investigation in this area .

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of various phosphonates, including this compound. Results demonstrated significant inhibition of viral replication in cell cultures, suggesting potential therapeutic applications against viral infections. The mechanism was linked to the compound's ability to interfere with nucleic acid synthesis within host cells .

Case Study 2: Antitumor Activity

In another research project, the compound was evaluated for its antitumor effects on various cancer cell lines. The findings indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells. These effects were attributed to the modulation of signaling pathways related to cell survival and proliferation .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
AntimicrobialPotential antibacterial properties

Q & A

Q. What are the standard synthetic routes for Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Alkaline Hydrolysis and Esterification : Starting from dimethyl phosphonates, alkaline hydrolysis generates a phosphonate intermediate, which undergoes esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol .
  • Reformatsky Reaction : This involves α-halogenation of ketones followed by reaction with trialkyl phosphites, optimized for steric and electronic effects of substituents .

Q. Critical Factors for Yield Optimization :

FactorImpact
TemperatureHigher temperatures (>80°C) accelerate hydrolysis but risk side reactions.
Catalyst (DMAP)5-10 mol% DMAP ensures efficient esterification .
SolventAnhydrous THF or DMF minimizes hydrolysis of intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Key precautions derived from safety data sheets (SDS) include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose in sealed containers .

Q. Emergency Response :

Exposure RouteAction
Skin ContactWash with soap/water for 15 minutes; monitor for irritation .
Eye ContactRinse with water for 15 minutes; seek medical attention .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/³¹P NMR : Confirm the presence of the phosphonate group (δ ~20-30 ppm in ³¹P NMR) and 4-chlorophenoxy moiety (aromatic protons at δ 6.8-7.3 ppm) .
    • FT-IR : Look for P=O stretching (~1250 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Chromatography :
    • HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% for synthetic batches) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and information science to predict optimal conditions:

  • Reaction Path Search : Identifies transition states and intermediates to minimize energy barriers .
  • Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models, narrowing optimal parameters (e.g., solvent, catalyst) .

Case Study : DFT simulations of esterification steps reduced trial runs by 40% in analogous phosphonate syntheses .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles : Side reactions (e.g., hydrolysis of the 4-chlorophenoxy group) vary with moisture levels .
  • Catalyst Degradation : DMAP deactivation in prolonged reactions lowers efficiency .

Q. Stepwise Analysis :

Replicate Conditions : Control humidity (<5% RH) and catalyst freshness.

Byproduct Identification : Use LC-MS to detect hydrolyzed or oxidized derivatives .

Statistical DoE : Design of Experiments (DoE) isolates critical variables (e.g., stirring rate, reagent stoichiometry) .

Q. What strategies enable the design of enzyme inhibition studies using this compound?

Methodological Answer: The phosphonate group mimics phosphate transition states, making it a competitive enzyme inhibitor. Key steps:

  • Target Selection : Focus on enzymes with phosphorylated intermediates (e.g., phosphatases, kinases) .
  • Kinetic Assays :
    • IC₅₀ Determination : Vary inhibitor concentration (1 nM–1 mM) with fixed substrate levels .
    • Pre-incubation Time : 10–30 minutes to ensure binding equilibrium .

Q. Data Interpretation :

ResultImplication
Linear Dixon PlotCompetitive inhibition
Non-linear PlotMixed or non-competitive inhibition

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